molecular formula C17H27N3O B3234466 2-Amino-N-[4-(benzyl-ethyl-amino)-cyclohexyl]-acetamide CAS No. 1353975-80-0

2-Amino-N-[4-(benzyl-ethyl-amino)-cyclohexyl]-acetamide

Cat. No.: B3234466
CAS No.: 1353975-80-0
M. Wt: 289.4 g/mol
InChI Key: DMSWSUAKELNOBM-UHFFFAOYSA-N
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Description

2-Amino-N-[4-(benzyl-ethyl-amino)-cyclohexyl]-acetamide is an organic compound that features a cyclohexyl ring substituted with an amino group and a benzyl-ethyl-amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-N-[4-(benzyl-ethyl-amino)-cyclohexyl]-acetamide typically involves multi-step organic reactions. One common approach is to start with cyclohexylamine, which undergoes alkylation with benzyl chloride to introduce the benzyl group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

2-Amino-N-[4-(benzyl-ethyl-amino)-cyclohexyl]-acetamide can undergo various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form corresponding nitro or nitroso compounds.

    Reduction: Reduction reactions can convert nitro groups back to amino groups.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like hydrogen gas with palladium on carbon for reduction, and nucleophiles like sodium azide for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino groups can yield nitro derivatives, while reduction can regenerate the original amino compound.

Scientific Research Applications

2-Amino-N-[4-(benzyl-ethyl-amino)-cyclohexyl]-acetamide has several scientific research applications:

    Chemistry: It can be used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound may be studied for its potential biological activity, including interactions with enzymes or receptors.

    Medicine: Research may explore its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific molecular pathways.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Amino-N-[4-(benzyl-ethyl-amino)-cyclohexyl]-acetamide involves its interaction with molecular targets such as enzymes or receptors. The benzyl-ethyl-amino group may facilitate binding to specific sites, while the cyclohexyl ring provides structural stability. The compound’s effects are mediated through pathways involving these molecular interactions .

Comparison with Similar Compounds

Similar Compounds

  • 4-amino-N-[1-benzyl-2-(dimethylamino)ethyl]benzamide hydrochloride
  • N-benzyl-N-ethylcyclohexylamine

Comparison

Compared to similar compounds, 2-Amino-N-[4-(benzyl-ethyl-amino)-cyclohexyl]-acetamide is unique due to its specific substitution pattern on the cyclohexyl ring. This structural feature may confer distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

IUPAC Name

2-amino-N-[4-[benzyl(ethyl)amino]cyclohexyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N3O/c1-2-20(13-14-6-4-3-5-7-14)16-10-8-15(9-11-16)19-17(21)12-18/h3-7,15-16H,2,8-13,18H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMSWSUAKELNOBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=CC=C1)C2CCC(CC2)NC(=O)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301179635
Record name Acetamide, 2-amino-N-[4-[ethyl(phenylmethyl)amino]cyclohexyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301179635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1353975-80-0
Record name Acetamide, 2-amino-N-[4-[ethyl(phenylmethyl)amino]cyclohexyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1353975-80-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetamide, 2-amino-N-[4-[ethyl(phenylmethyl)amino]cyclohexyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301179635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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